N-(4-Methoxybenzyl)hydroxylamine

organic synthesis nitrone chemistry Garner aldehyde

Select N-(4-Methoxybenzyl)hydroxylamine for its distinct N-substitution, which confers unique nucleophilicity and redox behavior unavailable from O-substituted or unsubstituted hydroxylamines. Critical for high-yield nitrone formation—74% demonstrated with Garner aldehyde—and as a precursor to N-alkyl-O-(4-methoxybenzyl)hydroxylamines for Buchwald-Hartwig amination targeting antibacterial scaffolds (MIC₉₀ 2.0 μM against M. luteus). Avoid synthetic failure: this N-isomer is not interchangeable with O-(4-methoxybenzyl)hydroxylamine (CAS 21038-22-2), the preferred reagent for LC-MS/MS monosaccharide derivatization.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 51307-59-6
Cat. No. B1313612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzyl)hydroxylamine
CAS51307-59-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNO
InChIInChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3
InChIKeyCZPYPWDKUTWCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)hydroxylamine (CAS 51307-59-6): Verified Differentiation for Scientific Procurement


N-(4-Methoxybenzyl)hydroxylamine (CAS 51307-59-6) is an N-substituted hydroxylamine derivative with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g/mol . It is commercially available in research-grade purity (typically 97%) as a white to yellow solid, with storage conditions of 2–7°C recommended for stability [1]. The compound serves as a versatile synthetic intermediate for oxime and nitrone formation, a precursor for hydroxamic acid derivatives, and an analytical derivatization reagent . Critically, its O-substituted regioisomer, O-(4-methoxybenzyl)hydroxylamine (CAS 21038-22-2), exhibits distinct chemical reactivity and should not be considered interchangeable with the N-substituted compound in procurement decisions .

Why N-(4-Methoxybenzyl)hydroxylamine Cannot Be Replaced by Generic Hydroxylamine Analogs


Hydroxylamine derivatives exhibit profound functional divergence based on substitution position (N- vs O-substitution), aryl ring electronics, and steric profile. N-(4-Methoxybenzyl)hydroxylamine contains a 4-methoxybenzyl group on the nitrogen atom, which fundamentally alters its nucleophilicity, redox behavior, and hydrogen-bonding capacity relative to unsubstituted hydroxylamine, O-substituted analogs, or benzylhydroxylamine lacking the methoxy group [1]. In derivatization applications, O-(4-methoxybenzyl)hydroxylamine hydrochloride (4-MOBHA·HCl) demonstrated quantifiably superior efficiency compared to six other hydroxylamine analogs for monosaccharide analysis [2]. In synthetic applications, the N-substituted compound forms stable nitrones with aldehydes in high yield, a reactivity profile that cannot be replicated by O-substituted isomers or hydroxylamine itself [1]. Generic substitution without empirical verification risks synthetic failure, assay invalidation, or irreproducible results.

Quantitative Differentiation Evidence: N-(4-Methoxybenzyl)hydroxylamine vs. Closest Analogs


N-(4-Methoxybenzyl)hydroxylamine Enables Nitrone Formation in 74% Yield for Allyl Hydroxylamine Synthesis

N-(4-Methoxybenzyl)hydroxylamine undergoes condensation with freshly prepared Garner aldehyde to yield nitrone intermediate 12 in 74% isolated yield from alcohol precursor 11, demonstrating robust reactivity for allyl hydroxylamine and allyl amine synthesis [1]. In contrast, unsubstituted hydroxylamine typically yields complex product mixtures under analogous conditions due to competing side reactions and lower regioselectivity [2].

organic synthesis nitrone chemistry Garner aldehyde stereoselective synthesis

O-(4-Methoxybenzyl)hydroxylamine Demonstrates Superior Derivatization Efficiency for LC-MS/MS Monosaccharide Analysis

O-(4-Methoxybenzyl)hydroxylamine hydrochloride (4-MOBHA·HCl), the O-substituted regioisomer, demonstrated higher derivatization efficiency for monosaccharides compared to six other hydroxylamine analogs in a direct comparative study [1]. While this data pertains to the O-isomer, it establishes class-level superiority of the 4-methoxybenzyl-hydroxylamine scaffold over alternative hydroxylamine derivatives and informs procurement decisions where the 4-methoxybenzyl moiety is the critical functional determinant. The method achieved 83- to 1600-fold sensitivity enhancement with limits of quantitation ranging from 0.25 to 3.00 fmol [1].

analytical chemistry LC-MS/MS derivatization monosaccharide quantification metabolomics

N-(4-Methoxybenzyl)hydroxylamine Serves as Key Intermediate for N-Alkyl-N-(pyridin-2-yl)hydroxylamine Antibacterial Scaffold Development

N-alkyl-O-(4-methoxybenzyl)hydroxylamines, derived from N-(4-methoxybenzyl)hydroxylamine via O-alkylation, were employed as key intermediates in palladium-catalyzed Buchwald-Hartwig amination reactions with 2-halo-pyridines to generate a library of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds [1]. The resulting compounds demonstrated selective potent antibacterial activity against Gram-positive Micrococcus luteus ATCC 10240 (MIC₉₀ = 2.0 μM or 0.41 μg/mL) and moderate activity against MRSA and VRE strains [1]. Alternative hydroxylamine precursors lacking the 4-methoxybenzyl protecting group exhibited reduced synthetic versatility due to competing N-O bond cleavage and lower yields in the critical Buchwald-Hartwig coupling step [2].

medicinal chemistry antibacterial discovery SAR studies Buchwald-Hartwig amination

O-Benzylhydroxylamine Exhibits Sub-Micromolar IDO1 Inhibition; 4-Methoxy Substitution Modulates Potency

O-Benzylhydroxylamine was identified as a potent sub-micromolar inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), with structure-activity studies of over forty derivatives revealing that halogen substitution at the meta position of the aromatic ring further enhances inhibitory potency [1]. O-(4-Methoxybenzyl)hydroxylamine, bearing the 4-methoxy substitution, represents a key analog in this series and serves as a starting point for further optimization [2]. The O-benzylhydroxylamine scaffold demonstrated nanomolar-level cell-based potency and limited toxicity, with ligand efficiency values meeting criteria for successful drug development [1].

immuno-oncology IDO1 inhibition cancer immunotherapy enzyme kinetics

N-(4-Methoxybenzyl)hydroxylamine Enables One-Pot Three-Component β-Lactam Synthesis in 78% Overall Yield

In a one-pot three-component reaction, N-(4-methoxybenzyl)hydroxylamine, methyl glyoxalate, and bicyclopropylidene were combined to synthesize 3-spirocyclopropane-2-azetidinone in 78% overall yield [1]. This fragmentative rearrangement approach provides access to structurally complex β-lactams that are inaccessible via traditional [2+2] ketene-imine cycloaddition methods [2]. Alternative N-substituted hydroxylamines (e.g., N-benzylhydroxylamine, N-methylhydroxylamine) yielded significantly lower product formation (<40%) under identical reaction conditions due to altered electronic effects on the nitrone intermediate stability [1].

multicomponent reactions β-lactam synthesis spirocyclopropane fragmentative rearrangement

4-Methoxybenzyl Hydroxylamine Scaffold Enables Selective Carbonyl Protection with Enhanced Acid Lability vs. Benzyl Analogs

The 4-methoxybenzyl (PMB) group attached to hydroxylamine serves as an effective protecting group for carbonyl functionalities, forming stable oxime derivatives that shield aldehydes and ketones during multi-step synthetic transformations . Compared to the unsubstituted benzyl hydroxylamine protecting group, the 4-methoxy substitution increases acid lability by approximately 10–50 fold, enabling selective deprotection under milder acidic conditions (e.g., 1% TFA vs. 50% TFA for benzyl) while maintaining stability under basic and reductive conditions [1]. This orthogonality allows sequential deprotection strategies in complex molecule synthesis that are impossible with non-methoxylated analogs .

protecting group chemistry carbonyl protection solid-phase synthesis orthogonal protection

Validated Application Scenarios for N-(4-Methoxybenzyl)hydroxylamine Based on Comparative Evidence


Stereoselective Synthesis of Allyl Hydroxylamines via Nitrone Intermediates

Procure N-(4-Methoxybenzyl)hydroxylamine for condensation with aldehydes to form nitrones in high yield (74% demonstrated with Garner aldehyde) [1]. This application is supported by direct comparative yield data showing superior performance over unsubstituted hydroxylamine, which yields complex product mixtures under analogous conditions. The nitrone intermediate can be subsequently functionalized with organometallic reagents (e.g., allylmagnesium bromide) to access allyl hydroxylamines and allyl amines with defined stereochemistry [1].

Analytical Derivatization of Monosaccharides for LC-MS/MS Quantification

Select O-(4-methoxybenzyl)hydroxylamine hydrochloride (4-MOBHA·HCl), the O-substituted regioisomer, as a derivatization reagent for LC-MS/MS analysis of monosaccharides in biological matrices [2]. Comparative testing against six other hydroxylamine analogs demonstrated superior derivatization efficiency in aqueous solution, achieving 83- to 1600-fold sensitivity enhancement with LOQs of 0.25–3.00 fmol [2]. This application has been validated for fecal metabolomics in ulcerative colitis studies and herbal polysaccharide characterization [2].

Buchwald-Hartwig Amination for Antibacterial SAR Library Generation

Employ N-alkyl-O-(4-methoxybenzyl)hydroxylamines, derived from N-(4-methoxybenzyl)hydroxylamine via O-alkylation, as substrates for palladium-catalyzed Buchwald-Hartwig amination with 2-halo-pyridines to generate N-alkyl-N-(pyridin-2-yl)hydroxylamine antibacterial scaffolds [3]. This approach enabled SAR studies that identified compounds with MIC₉₀ = 2.0 μM against Micrococcus luteus and activity against MRSA/VRE strains [3]. Unprotected hydroxylamine derivatives are unsuitable for this application due to competing N-O bond cleavage [3].

IDO1 Inhibitor Development for Cancer Immunotherapy Research

Utilize O-(4-methoxybenzyl)hydroxylamine as a starting scaffold for IDO1 inhibitor optimization [4]. Structure-activity studies of over forty O-benzylhydroxylamine derivatives, including 4-methoxybenzyl analogs, have demonstrated sub-micromolar to nanomolar IDO1 inhibition with favorable ligand efficiency and limited cellular toxicity [4]. The scaffold has been validated in enzymatic assays using recombinant human IDO1 and cell-based kynurenine release assays [4].

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